An In-depth Technical Guide to Methyl (2-methylbut-3-yn-2-yl)carbamate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Methyl (2-methylbut-3-yn-2-yl)carbamate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2-methylbut-3-yn-2-yl)carbamate is a small molecule featuring a terminal alkyne and a carbamate functional group. This unique combination of a reactive alkyne moiety and a carbamate group, known for its role in medicinal chemistry, makes this compound a subject of interest for researchers in drug discovery and organic synthesis. The carbamate functional group is a common motif in a wide array of pharmaceuticals and agrochemicals, often employed to enhance biological activity or modulate pharmacokinetic properties.[1][2] The terminal alkyne provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, enabling its use as a building block for more complex molecules.[3]
Chemical and Physical Properties
The precise experimental determination of the physicochemical properties of methyl (2-methylbut-3-yn-2-yl)carbamate has not been extensively reported. However, based on the known properties of its constituent functional groups and related molecules, we can predict its key characteristics.
Structure and Nomenclature:
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IUPAC Name: methyl (2-methylbut-3-yn-2-yl)carbamate
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Molecular Formula: C₇H₁₁NO₂
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Molecular Weight: 141.17 g/mol
The structure of methyl (2-methylbut-3-yn-2-yl)carbamate is characterized by a tertiary alcohol that has been converted to a methylcarbamate, with a terminal alkyne.
Caption: Chemical structure of methyl (2-methylbut-3-yn-2-yl)carbamate.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Appearance | Colorless to pale yellow liquid or low melting solid. | Based on the parent alcohol, 2-methylbut-3-yn-2-ol, which is a colorless liquid.[4][5] The addition of the carbamate group may increase the melting point. |
| Boiling Point | > 200 °C | The parent alcohol boils at 104 °C.[5] The introduction of the polar carbamate group will significantly increase intermolecular forces (hydrogen bonding, dipole-dipole), leading to a substantially higher boiling point. |
| Melting Point | Likely near room temperature. | 2-methylbut-3-yn-2-ol has a melting point of 3 °C.[5] The carbamate functionality will increase the melting point due to stronger intermolecular interactions. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water. | The carbamate group enhances polarity, but the hydrocarbon backbone limits water solubility. The parent alcohol is miscible with water.[4] |
| pKa | The N-H proton of the carbamate is weakly acidic, with a pKa likely in the range of 16-18. | The acidity of the N-H proton in carbamates is generally low. |
| LogP | Estimated to be between 1 and 2. | The addition of the methyl carbamate group will increase polarity compared to the parent alcohol (LogP ~0.3).[4] |
Synthesis and Reactivity
The most direct and logical synthetic route to methyl (2-methylbut-3-yn-2-yl)carbamate is the reaction of 2-methylbut-3-yn-2-ol with methyl isocyanate. This is a standard and widely used method for the preparation of N-alkyl carbamates.[6][7]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of methyl (2-methylbut-3-yn-2-yl)carbamate.
Experimental Protocol: Synthesis of Methyl (2-methylbut-3-yn-2-yl)carbamate
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Materials:
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Procedure:
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To a stirred solution of 2-methylbut-3-yn-2-ol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add methyl isocyanate (1.05 eq) dropwise to the cooled solution. Extreme caution should be exercised during the handling of methyl isocyanate. [6][8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl (2-methylbut-3-yn-2-yl)carbamate.
-
Reactivity:
The reactivity of methyl (2-methylbut-3-yn-2-yl)carbamate is dominated by the terminal alkyne. This functional group can undergo a variety of transformations, including:
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Click Chemistry (Huisgen Cycloaddition): The terminal alkyne can react with azides in the presence of a copper(I) or ruthenium catalyst to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery for linking molecular fragments.
-
Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst to form a new carbon-carbon bond.[3]
-
Alkynylation Reactions: The terminal proton of the alkyne is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile.
The carbamate group is generally stable but can be hydrolyzed under strong acidic or basic conditions.
Spectroscopic Characterization
While experimental spectra for methyl (2-methylbut-3-yn-2-yl)carbamate are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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δ ~ 2.5-3.0 ppm (s, 1H): Acetylenic proton (-C≡C-H).
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δ ~ 2.8 ppm (d, 3H): Methyl group attached to the nitrogen of the carbamate (-NH-CH₃). The coupling will be to the N-H proton.
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δ ~ 5.0-6.0 ppm (br s, 1H): N-H proton of the carbamate.
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δ ~ 1.5 ppm (s, 6H): Two equivalent methyl groups on the quaternary carbon.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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δ ~ 155-160 ppm: Carbonyl carbon of the carbamate.
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δ ~ 80-90 ppm: Quaternary carbon of the alkyne (-C≡C-).
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δ ~ 70-80 ppm: Terminal carbon of the alkyne (-C≡C-H).
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δ ~ 70-80 ppm: Quaternary carbon attached to the oxygen.
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δ ~ 25-30 ppm: Methyl carbons attached to the quaternary center.
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δ ~ 25-30 ppm: Methyl carbon attached to the nitrogen.
Infrared (IR) Spectroscopy:
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~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch.
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~3300-3400 cm⁻¹ (broad): N-H stretch of the carbamate.
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~2900-3000 cm⁻¹ (medium): Aliphatic C-H stretches.
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~2100 cm⁻¹ (weak): C≡C stretch.
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~1700-1730 cm⁻¹ (strong): C=O stretch of the carbamate.
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~1500-1550 cm⁻¹ (medium): N-H bend of the carbamate.
Mass Spectrometry (MS):
-
Electron Ionization (EI): Expect to see the molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would likely involve the loss of the methyl group, the propargyl group, and cleavage of the carbamate linkage.
Applications in Research and Drug Development
The carbamate moiety is a well-established pharmacophore in medicinal chemistry, contributing to the biological activity of numerous approved drugs.[1][2] Carbamates can act as mimics of peptide bonds, and their stability and ability to participate in hydrogen bonding make them valuable for designing enzyme inhibitors.
The presence of the terminal alkyne in methyl (2-methylbut-3-yn-2-yl)carbamate makes it a particularly attractive building block for the synthesis of novel bioactive molecules. Its potential applications include:
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment for screening against biological targets. The alkyne provides a straightforward point of elaboration for growing the fragment into a more potent lead compound.
-
Synthesis of Focused Compound Libraries: The reactivity of the alkyne allows for the rapid generation of a diverse library of compounds through reactions like click chemistry and Sonogashira coupling. These libraries can then be screened for various biological activities.
-
Development of Covalent Inhibitors: The alkyne functionality, while generally stable, can be designed to participate in covalent bond formation with specific amino acid residues in a protein active site, leading to potent and long-lasting inhibition.
-
Pro-drug Design: The carbamate linkage can be designed to be cleavable in vivo, releasing an active parent molecule. The 2-methylbut-3-yn-2-yl group could be used to modify the solubility and pharmacokinetic properties of a known drug.
Safety and Handling
Caution: Methyl isocyanate, a key reagent in the proposed synthesis, is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[6][8]
For methyl (2-methylbut-3-yn-2-yl)carbamate itself, while specific toxicity data is unavailable, it should be handled with standard laboratory precautions. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Methyl (2-methylbut-3-yn-2-yl)carbamate is a promising, yet underexplored, chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its dual functionality of a reactive terminal alkyne and a biologically relevant carbamate group makes it a versatile building block for the creation of novel and complex molecular architectures. This technical guide has provided a detailed overview of its predicted properties, a robust synthetic protocol, and a forward-looking perspective on its potential applications. As research in medicinal chemistry continues to evolve, the strategic use of such well-designed building blocks will be paramount in the development of the next generation of therapeutics.
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